

discovery and development of BLU-782 for rare diseases

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Compound Name: IQB-782

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An In-depth Technical Guide on the Discovery and Development of BLU-782 for Fibrodysplasia Ossificans Progressiva

Introduction

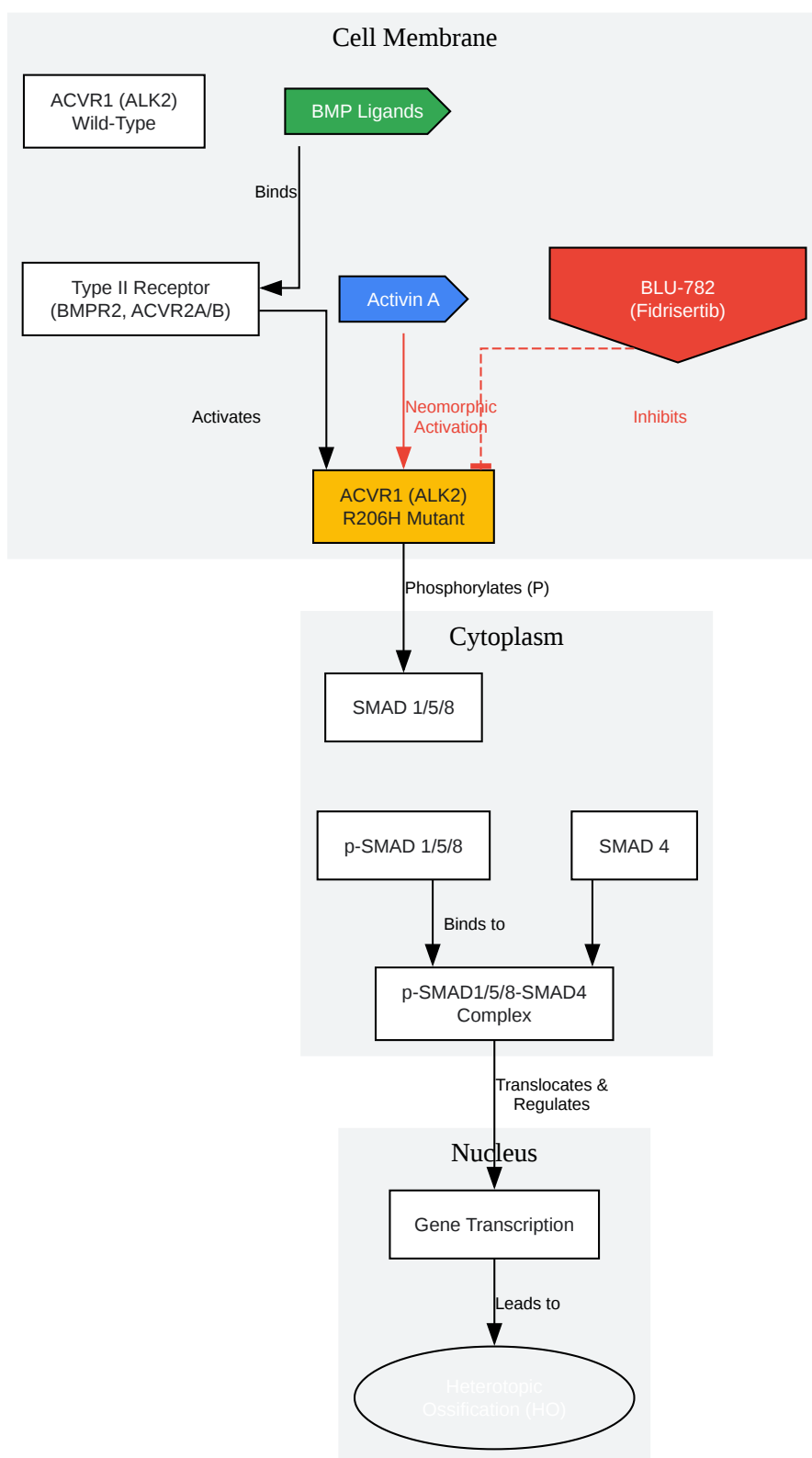
Fibrodysplasia ossificans progressiva (FOP) is an exceedingly rare and debilitating genetic disorder characterized by the progressive replacement of skeletal muscle and connective tissues with heterotopic bone.^{[1][2]} This process, known as heterotopic ossification (HO), leads to the formation of a second skeleton, causing severe debilitation, joint immobility, and a shortened life expectancy.^{[1][3][4]} The root cause of FOP has been identified as a gain-of-function mutation in the ACVR1 gene, which encodes the Activin A receptor type I (ACVR1), also known as activin receptor-like kinase 2 (ALK2).^{[1][5][6]} The most prevalent mutation, found in over 95% of FOP patients, is the R206H substitution.^{[1][7]} This mutation leads to dysregulated signaling through the bone morphogenetic protein (BMP) pathway.^{[1][6]}

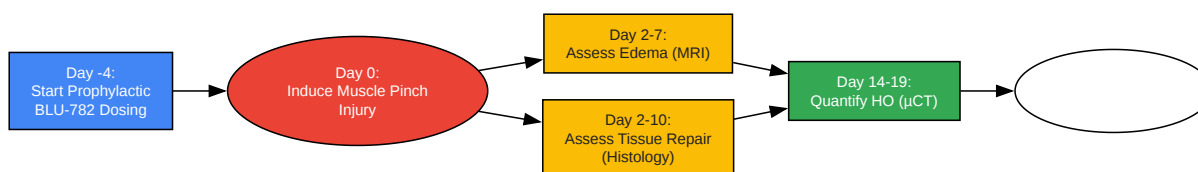
BLU-782 (also known as IPN60130 and later renamed fidrisertib) is a potent and highly selective small-molecule inhibitor of ALK2 developed by Blueprint Medicines as a targeted therapy for FOP.^{[1][8][9]} This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and clinical development of BLU-782.

Pathophysiology of FOP and the Role of ACVR1/ALK2

The ACVR1/ALK2 protein is a type I serine/threonine kinase receptor in the TGF- β superfamily, playing a crucial role in transducing signals from BMPs.[5][10] In its normal state, the BMP signaling pathway is essential for skeletal development and repair.[11] The pathway is initiated when BMP ligands bind to a complex of type I and type II receptors. This binding leads to the phosphorylation and activation of the type I receptor (like ALK2) by the type II receptor. The activated ALK2 then phosphorylates downstream signaling proteins called SMADs (specifically SMAD1/5/8), which then translocate to the nucleus to regulate the transcription of target genes involved in bone and cartilage formation.[5][12][13]

The gain-of-function mutations in ACVR1 in FOP patients cause the ALK2 receptor to become hypersensitive to BMP ligands and, crucially, gain a neomorphic response to the ligand activin A, which normally does not signal through the SMAD1/5/8 pathway to this extent.[7][14] This results in constitutive and dysregulated activation of the BMP pathway, triggering the cascade that leads to the formation of ectopic bone in soft tissues.[1][12]





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